tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
Overview
Description
Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-4-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various alkyl or aryl carbamates.
Scientific Research Applications
Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carbamate moiety can interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(4-methoxyphenyl)-N-methylcarbamate
- tert-Butyl N-(4-hydroxyphenyl)-N-ethylcarbamate
Uniqueness
Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is unique due to the presence of both a hydroxyphenyl group and a methylcarbamate moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its biological activity primarily revolves around its potential therapeutic applications, including neuroprotective effects and enzyme inhibition. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.
- Chemical Formula : C12H17NO3
- Molecular Weight : 221.27 g/mol
- CAS Number : 54592515
The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. It can form covalent or non-covalent bonds, leading to modulation of enzyme activity and signal transduction pathways. Notably, it has been identified as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD) .
1. Neuroprotective Effects
Research indicates that this compound exhibits protective effects against amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro studies have shown that this compound can reduce cell death in astrocytes induced by Aβ 1-42 through the modulation of inflammatory cytokines such as TNF-α .
Table 1: In Vitro Effects on Astrocytes
Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 100 | 10 |
Aβ 1-42 | 20 | 50 |
M4 + Aβ | 40 | 30 |
2. Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). These activities suggest its potential as a multi-target therapeutic agent for Alzheimer's disease .
3. Anti-inflammatory Properties
In addition to its neuroprotective effects, this compound has been shown to modulate inflammatory responses. Studies indicate a reduction in pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions .
Case Study 1: In Vitro Assessment of Neuroprotective Effects
A study aimed to evaluate the protective effects of this compound on astrocyte cells exposed to Aβ 1-42. The results indicated a moderate protective effect, with a notable reduction in TNF-α levels and oxidative stress markers compared to untreated controls.
Case Study 2: In Vivo Model of Alzheimer's Disease
In vivo studies involving rat models treated with scopolamine revealed that while the compound showed some protective effects in vitro, its efficacy was limited in vivo due to bioavailability issues within the brain .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCINQXFUANAPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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